molecular formula C6H8ClN3 B1330613 6-chloro-N-ethylpyrimidin-4-amine CAS No. 872511-30-3

6-chloro-N-ethylpyrimidin-4-amine

Cat. No. B1330613
M. Wt: 157.6 g/mol
InChI Key: PCOIHHDNCUROLX-UHFFFAOYSA-N
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Description

The compound 6-chloro-N-ethylpyrimidin-4-amine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, including antihypertensive agents and anticancer drugs. Although the specific compound 6-chloro-N-ethylpyrimidin-4-amine is not directly mentioned in the provided papers, insights can be drawn from closely related compounds.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps such as cyclization and chlorination. For instance, the synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound, involves starting from acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination with phosphorus oxychloride under specific conditions to achieve high yields . This process may share similarities with the synthesis of 6-chloro-N-ethylpyrimidin-4-amine, suggesting that chlorination and cyclization are key steps in the synthesis of chlorinated pyrimidines.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often investigated using experimental techniques such as FT-IR, FT-Raman, and NMR, alongside theoretical methods like DFT calculations. These studies help in understanding the geometrical parameters, chemical activity regions, and electronic properties of the molecules . For 6-chloro-N-ethylpyrimidin-4-amine, similar techniques could be used to determine its molecular structure and to compare theoretical predictions with experimental data.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including substitutions that can significantly alter their properties and potential applications. For example, the reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine with different amines leads to regioselective substitution, as demonstrated by the synthesis of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine . This suggests that 6-chloro-N-ethylpyrimidin-4-amine could also participate in substitution reactions, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as dipole moment, polarizability, and hyperpolarizability, are important for their applications in pharmaceuticals and materials science. These properties can be influenced by the distribution of atomic charges within the molecule, as seen in the study of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine . The compound's interaction with proteins and its potential anti-hypertensive activity were also investigated, indicating that similar analyses could be relevant for 6-chloro-N-ethylpyrimidin-4-amine to determine its biological activity and pharmaceutical potential.

Scientific Research Applications

  • Molecular Docking and Quantum Mechanical Calculations:

    • A closely related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, demonstrates significance in hypertension treatment as an I1 imidazoline receptor agonist. Advanced experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT, are used to investigate its molecular structure. The study includes assessments of chemical activity regions, molecular stability, charge distribution, and biological activity through ligand-protein interactions, indicating potential anti-hypertensive effects (Aayisha et al., 2019).
  • Solid-Phase Synthesis Techniques:

    • An efficient approach for the synthesis of 2-alkyl-4,6-diaminopyrimidines and 2,4,6-triaminopyrimidines has been described, involving primary amines immobilized on a specific resin and subsequent reactions with dichloropyrimidines. This method results in high
    yield and purity aminopyrimidines, useful in various scientific research applications, particularly in synthesizing complex pyrimidine derivatives .
  • Crystal and Molecular Structure Analysis:

    • Research on isomeric compounds closely related to 6-chloro-N-ethylpyrimidin-4-amine, like benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, reveals insights into conformational differences and molecular interactions. These studies, involving X-ray crystallography, highlight the role of hydrogen bonding and layer structures in crystal formation. Understanding such molecular and crystal structures is crucial for the development of pharmaceuticals and materials science (Odell et al., 2007).
  • Regioselective Synthesis and Characterization:

    • Investigations into the regioselective synthesis of related compounds, like 5-bromo-2,4-dichloro-6-methylpyrimidines with ammonia, provide insights into the formation of specific pyrimidine derivatives. These studies help in understanding the structural aspects and potential applications of similar pyrimidine compounds in various scientific domains, including medicinal chemistry (Doulah et al., 2014).
  • Synthesis and Biological Evaluation:

    • Synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines demonstrates the versatility of pyrimidine derivatives in biological applications. These compounds, synthesized through nucleophilic substitution and evaluated for analgesic and anti-inflammatory properties, showcase the broader implications of pyrimidine research in pharmacology (Chhabria et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . The hazard statement is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

properties

IUPAC Name

6-chloro-N-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-2-8-6-3-5(7)9-4-10-6/h3-4H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOIHHDNCUROLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343241
Record name 6-chloro-N-ethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-ethylpyrimidin-4-amine

CAS RN

872511-30-3
Record name 6-chloro-N-ethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-(ethylamino)pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethylamine (70% in water, 16 ml, 45.08 mmol, 2.5 eq.) is added dropwise (15 min) to a suspension of 4,6-dichloropyrimidine (12 g, 80.5 mmol) in EtOH (36 ml) at RT. The resulting yellowish solution is allowed to stir for 1 h at RT and then cooled to 0° C. The resulting white precipitate is collected by vacuum filtration, washed with water and dried in vacuo to afford 12.4 g of the title compound: ESI-MS: 157.9 [MH]+; single peak at tR=2.02 min (purity: 100%, gradient J).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Baiazitov, W Du, CS Lee, S Hwang, NG Almstead… - …, 2013 - thieme-connect.com
Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described. In the presence of weak …
Number of citations: 19 www.thieme-connect.com
V Battisti, J Moesslacher, R Abdelnabi, P Leyssen… - 2022 - chemrxiv.org
… -6-(4-((4fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine 39 was prepared to deploy the same reaction conditions from Synthesis Route A with 6-chloro-N-ethylpyrimidin-4-amine …
Number of citations: 2 chemrxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.